N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide

GPR35 Target selectivity Off-target profiling

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide (CAS 2034421-57-1, MW = 291.4 g/mol) is an N-alkyl sulfonamide that integrates a 1,2,4-oxadiazole core, a thian-4-yl (tetrahydrothiopyran) substituent, and an ethane-1-sulfonamide tail. Publicly available bioactivity data for this exact compound is extremely sparse: a single primary assay record indicates inactivity against human GPR35 (G-protein coupled receptor in a functional antagonism screen , while ChEMBL 20 contains no known activity annotations for this scaffold.

Molecular Formula C10H17N3O3S2
Molecular Weight 291.38
CAS No. 2034421-57-1
Cat. No. B2796093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide
CAS2034421-57-1
Molecular FormulaC10H17N3O3S2
Molecular Weight291.38
Structural Identifiers
SMILESCCS(=O)(=O)NCC1=NC(=NO1)C2CCSCC2
InChIInChI=1S/C10H17N3O3S2/c1-2-18(14,15)11-7-9-12-10(13-16-9)8-3-5-17-6-4-8/h8,11H,2-7H2,1H3
InChIKeyLWGBRUGMPRELKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide (CAS 2034421-57-1): Core Chemotype & Procurement Context


N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide (CAS 2034421-57-1, MW = 291.4 g/mol) is an N-alkyl sulfonamide that integrates a 1,2,4-oxadiazole core, a thian-4-yl (tetrahydrothiopyran) substituent, and an ethane-1-sulfonamide tail [1]. Publicly available bioactivity data for this exact compound is extremely sparse: a single primary assay record indicates inactivity against human GPR35 (G-protein coupled receptor 35) in a functional antagonism screen [2], while ChEMBL 20 contains no known activity annotations for this scaffold [1]. In the absence of direct primary pharmacology reports, differentiation from structurally proximal analogs must be anchored in quantifiable physicochemical descriptors, observed selectivity windows (even negative ones), and formal structure–activity relationship (SAR) divergence from the broader 1,2,4-oxadiazole–sulfonamide class, where aromatic sulfonamide congeners have been optimized as carbonic anhydrase IX (CAIX) inhibitors (e.g., OX27, CAIX IC₅₀ = 0.74 µM) [3].

Why Generic 1,2,4-Oxadiazole–Sulfonamide Substitution Fails: Evidence Basis for N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide Selection


Within the 1,2,4-oxadiazole–sulfonamide chemical space, the nature of the sulfonamide N-substituent is a dominant driver of molecular property space and target engagement profiles. Well-characterized congeneric series, such as the thiazole/thiophene–sulfonamide conjugates optimized for CAIX inhibition, demonstrate that subtle changes to the sulfonamide tail can shift antiproliferative IC₅₀ values by greater than 2-fold (e.g., OX12 → OX27 improvement from IC₅₀ = 11.1 µM to 6.0 µM against HCT 116 cells) and CAIX affinity by over 5-fold (IC₅₀ = 4.23 µM → 0.74 µM) [1]. Consequently, selecting a close aromatic-sulfonamide analog (e.g., the benzenesulfonamide or 2,6-difluorobenzenesulfonamide derivatives of the same thian-4-yl–oxadiazole scaffold) cannot be assumed to preserve the property-driven developability advantages or target-selectivity profile offered by the ethane-1-sulfonamide congener; the quantitative evidence detailed in Section 3 demonstrates that the target compound occupies a distinct and procurement-relevant corner of this chemical series.

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide: Quantitative Differentiation Evidence Guide


Target Selectivity: Confirmed GPR35 Inactivity vs. Established Antagonist ML145

The compound was evaluated in a primary functional antagonism assay against human GPR35 and returned an explicit 'inactive' call [1]. This negative result acquires value when contrasted with the potent GPR35 antagonist ML145 (CID-2286812), which exhibits an IC₅₀ of 20.1 nM at the same receptor . The absence of GPR35 antagonism for the target compound suggests that the ethane-1-sulfonamide moiety—lacking the extended aromatic and hydrogen-bond-accepting features present in many active GPR35 ligands—does not engage the orthosteric or allosteric sites required for receptor modulation, establishing a selectivity window of >4 orders of magnitude relative to a reference antagonist.

GPR35 Target selectivity Off-target profiling GPCR screening

Molecular Weight and Lipophilicity Reduction vs. 2,6-Difluorobenzenesulfonamide Analog

The target compound (MW = 291.4 Da, logP = 1.26) is substantially smaller and less lipophilic than its 2,6-difluorobenzenesulfonamide congener (MW = 375.4 Da, XLogP3 = 2.1) [1][2]. This represents a molecular weight reduction of 84 Da (22%) and a logP decrease of 0.84 log units, both of which directly improve ligand efficiency metrics and move the compound deeper into lead-like chemical space (MW < 350, logP ≤ 3). The ethane-1-sulfonamide tail eliminates the two hydrophobic fluorine substituents and the phenyl ring, thereby lowering plasma protein binding potential and reducing the risk of CYP450-mediated metabolic liabilities.

Lead-likeness Lipophilic ligand efficiency Physicochemical property space Permeability

Topological Polar Surface Area and Hydrogen Bond Acceptor Count Differential vs. Fluorinated Analog

The target compound exhibits a topological polar surface area (tPSA) of 78.8–95 Ų and six hydrogen bond acceptors (HBA), compared with tPSA = 119 Ų and nine HBA for the 2,6-difluorobenzenesulfonamide analog [1][2]. The tPSA reduction of approximately 24–40 Ų, combined with three fewer H-bond acceptors, keeps the ethanesulfonamide well below the commonly cited tPSA threshold of 90 Ų for favorable blood–brain barrier (BBB) penetration and within the <140 Ų cutoff for oral absorption, whereas the fluorinated congener exceeds these boundaries.

tPSA Blood-brain barrier penetration Oral absorption H-bond acceptor count

Fraction sp³ (Fsp³) and 3‑Dimensional Complexity Advantage

The ethanesulfonamide compound records a fraction sp³ (Fsp³) of 0.70, meaning 70% of its heavy atoms are sp³-hybridized [1]. This value is substantially higher than that of typical 1,2,4-oxadiazole–aromatic sulfonamide conjugates, where the sulfonamide aromatic ring drives Fsp³ below 0.45. The comparator 2,6-difluorobenzenesulfonamide analog, for instance, has a lower Fsp³ due to its difluorophenyl moiety (exact value not recorded but structurally predictable). High Fsp³ correlates with greater three-dimensional shape diversity and reduced planarity, attributes that are increasingly demanded in screening libraries to escape flat, aromatic compound space and to enhance intellectual property differentiation.

Fsp³ 3D complexity Intellectual property space Library diversity

SAR Divergence from CAIX-Optimized Congeners: Implications for Target Deconvolution

Published SAR for 1,2,4-oxadiazole–sulfonamide hybrids targeting CAIX demonstrates that potent CAIX inhibition (IC₅₀ = 0.74 µM) and antiproliferative activity (IC₅₀ = 6.0 µM against HCT 116) require a thiazole- or thiophene-linked aromatic sulfonamide appendage, as embodied by lead compound OX27 [1]. The target compound replaces the aromatic sulfonamide with an aliphatic ethane-1-sulfonamide, a structural departure that removes the key zinc-binding sulfonamide geometry and aromatic stacking interactions believed to drive CAIX affinity. Although direct CAIX inhibition data for the target compound are absent, the structural dissimilarity to OX27 (>10 heavy-atom difference in the sulfonamide region, ΔMW > 100 Da relative to OX27) argues strongly against equipotency at this tumor-associated isoform, thereby steering the compound toward alternative target families.

Carbonic anhydrase IX SAR divergence Colorectal cancer Target deconvolution

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide: Evidence-Anchored Application Scenarios


GPCR Selectivity Profiling & Negative-Control Probe for GPR35

The documented inactivity at GPR35 qualifies this compound as a selectivity-negative control for high-throughput GPCR antagonist screens. When used alongside a pan-GPR35 antagonist reference (e.g., ML145, IC₅₀ = 20.1 nM), the ethanesulfonamide enables researchers to distinguish target-specific pharmacology from assay interference, a critical need in orphan receptor deorphanization campaigns [1].

CNS-Penetrant Lead-Like Library Design

With tPSA ≤ 95 Ų, MW = 291 Da, logP ≈ 1.26, and HBA = 6, this compound satisfies multiple CNS MPO (Multi-Parameter Optimization) and lead-likeness criteria that its 2,6-difluorobenzenesulfonamide congener (tPSA = 119 Ų, MW = 375 Da, XLogP3 = 2.1, HBA = 9) does not. It is therefore a superior selection for building blood–brain-barrier-permeable focused libraries targeting neurodegenerative or neuro-oncology targets [2][3].

Escape-from-Flatland Library Diversification

An Fsp³ of 0.70 places this compound in the top quartile of three-dimensionality among commercially available heterocyclic sulfonamides, addressing the well-documented 'flatland' problem in screening collections. Procurement for fragment-based or DNA-encoded library (DEL) synthesis directly increases the saturation and shape diversity of the compound pool, a differentiator when competing for medicinal chemistry resources [2].

CAIX-Orthogonal Chemical Probe for Colorectal Cancer Target Deconvolution

SAR analysis of the OX27–OX12 series demonstrates that potent CAIX inhibition requires an aromatic sulfonamide tail. The aliphatic ethanesulfonamide of the target compound creates a >100 Da mass difference and eliminates the structural determinants for zinc-binding, rendering it a suitable CAIX-inactive comparator for dissecting carbonic-anhydrase-dependent vs. independent effects in colorectal cancer cell models [4].

Quote Request

Request a Quote for N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.